molecular formula C9H9NO4 B106897 3-(4-Nitrophenyl)propanoic acid CAS No. 16642-79-8

3-(4-Nitrophenyl)propanoic acid

Cat. No. B106897
CAS RN: 16642-79-8
M. Wt: 195.17 g/mol
InChI Key: VZOPVJNBOQOLPN-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)propanoic acid is a chemical compound that is structurally characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to a propanoic acid moiety. This compound is of interest in various chemical research areas due to its potential applications and the reactivity of the nitro group.

Synthesis Analysis

The synthesis of compounds related to 3-(4-Nitrophenyl)propanoic acid often involves multi-step reactions. For instance, a related compound, 3-(o-amino-p-nitrophenyl)-propanol, was synthesized through a 4-step process starting from o-nitrocinnamyl alcohol. This process included hydrogenation, nitration, hydrolysis, and chloroacetylation steps . Although the exact synthesis of 3-(4-Nitrophenyl)propanoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the propanoic acid group.

Molecular Structure Analysis

The molecular structure of derivatives of 3-(4-Nitrophenyl)propanoic acid has been studied using X-ray diffraction. Chemical modifications of these derivatives can lead to changes in the symmetry of the supramolecular fragments and, consequently, the crystal symmetry. This can favor the formation of noncentrosymmetric crystal structures, which are important in the design of materials with specific optical properties .

Chemical Reactions Analysis

The chemical reactivity of the nitro group in the 3-(4-Nitrophenyl)propanoic acid framework can lead to various reactions. For example, the electrochemical behavior of a related compound, 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4-(o-nitrophenyl)-1,4-dihydropyridine, showed that reduction and oxidation processes could lead to different cyclic compounds depending on the reaction conditions . Additionally, the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions produced 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid, demonstrating the potential for generating diverse structures from nitrophenyl propanoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Nitrophenyl)propanoic acid and its derivatives can be influenced by their molecular structures. For instance, the monoclinic polymorph of 2-(4-nitrophenyl)acetic acid, a closely related compound, exhibits specific molecular conformations and intermolecular contacts, which are distinct from its orthorhombic form. These differences can affect the compound's melting point, solubility, and other physical properties . Although the exact properties of 3-(4-Nitrophenyl)propanoic acid are not provided, it can be inferred that its nitro and carboxylic acid functional groups would impart characteristic reactivity and solubility profiles.

Scientific Research Applications

3. Methods of Application or Experimental Procedures While the exact methods of application or experimental procedures were not detailed in the sources, the general process involves using the 3-(4-Nitrophenyl)propanoic acid derivatives in the synthesis of polybenzoxazine. This likely involves chemical reactions under controlled conditions to form the benzoxazine ring structure.

1. Organic Synthesis 3-(4-Nitrophenyl)propanoic acid is an important raw material and intermediate used in organic synthesis .

2. Pharmaceuticals This compound is also used in the pharmaceutical industry as an intermediate for drug synthesis .

3. Agrochemicals In the agrochemical industry, 3-(4-Nitrophenyl)propanoic acid is used in the production of various agrochemicals .

4. Dyestuff This compound is used in the dyestuff industry, likely as a precursor or intermediate in the synthesis of various dyes .

1. Organic Synthesis It is used as a raw material and intermediate in organic synthesis .

2. Pharmaceuticals This compound is used as an intermediate for drug synthesis .

3. Agrochemicals In the agrochemical industry, it is used in the production of various agrochemicals .

4. Dyestuff This compound is used in the dyestuff industry, likely as a precursor or intermediate in the synthesis of various dyes .

Safety And Hazards

When handling 3-(4-Nitrophenyl)propanoic acid, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

Several papers were found during the search. One paper discusses the molecular mechanism of the effects of 3NP and LC on isolated rat liver mitochondria . Another paper discusses the synthesis of substituted pyridines with diverse functional . Further analysis of these papers may provide more insights into the properties and applications of 3-(4-Nitrophenyl)propanoic acid.

properties

IUPAC Name

3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOPVJNBOQOLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168103
Record name Benzenepropanoic acid, 4-nitro-
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)propanoic acid

CAS RN

16642-79-8
Record name 3-(4-Nitrophenyl)propionic acid
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Record name Benzenepropanoic acid, 4-nitro-
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Record name 16642-79-8
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Record name Benzenepropanoic acid, 4-nitro-
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Record name 3-(4-Nitrophenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

3.60 g (0.025 mol) of Meldrum's acid and 3.8 g (0.025 mol) of p-nitrobenzaldehyde were weighed in to 25 ml of the mixture of formic acid and triethylamine prepared as described in Example l. The reaction mixture was heated to 105° C. during 1 hour and reacted at the same temperature for 1 hour. The product was isolated according to Example 1.
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3.6 g
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3.8 g
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25 mL
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Synthesis routes and methods II

Procedure details

In a 2-liter, 3-necked, round-bottomed flask equipped with mechanical stirrer, thermometer, and addition funnel was placed 361 g (2.41 mol) of hydrocinnamic acid which was warmed to 50° to maintain it in a liquid state. To the warm liquid was added slowly dropwise over a 4 hour period with good stirring a mixture of 241 g of nitric acid and 546 g of sulfuric acid. The reaction is very exothermic so that a water cooling bath was required to which ice was added occasionally to keep the temperature at 50° C. The very thick reaction mixture was stirred for an additional 2 hours and poured onto 3 liters of ice. The solid was collected by filtration and washed repeatedly with a total of 6 liters of water. After air drying, the entire sample was recrystallized from 800 ml of acetone, giving a first crop of 150.4 g mp. 162°-164° C.
Quantity
361 g
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reactant
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241 g
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546 g
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Name
ice
Quantity
3 L
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 4-nitrocinnamic acid (13.5 g, 70 mmol) in H2O (100 mL) was treated with hydroxylamine sulfate (18.5 g, 113 mmol) and hydroxylamine-o-sulfonic acid (43.5 g, 385 mmol) at 0° C. The pH was adjusted to 7.6 with 50% NaOH, and additional base was added as needed over the next 6 hours to maintain a pH of 7.6. The mixture was then filtered, and the filtrate was acidified to pH 2 with 2N H2SO4. The solids that formed were filtered, washed with H2O, and recrystallized from EtOH:H2O(30 mL: 150 mL) to give the title compound. 1H NMR (CDCl3) δ 2.71 (t, 2 H), 3.03 (t, 2 H), 7.34 (d, 2 H), 8.13 (d, 2 H).
Quantity
13.5 g
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reactant
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100 mL
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18.5 g
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43.5 g
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Synthesis routes and methods IV

Procedure details

Alkylation of diethyl malonate with 4-nitrobenzyl bromide using sodium hydride in THF, followed by ester hydrolysis with sodium hydroxide in water and ethanol, then heating the resulting diacid to its melting point causing decarboxylation gives 3-(4-nitro-phenyl)-propionic acid. Conversion to the acid chloride with thionyl chloride in DCM and coupling with 2-amino-4,6-dimethylpyridine affords N-(4,6-dimethyl-pyridin-2-yl)-3-(4-nitro-phenyl)-propionamide. Amide reduction with borane-dimethylsulfide in THF at reflux, methylation of the resulting amine with methyl iodide and sodium hydride in THF and finally catalytic hydrogenation over Raney nickel in methanol gives the required aniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Nitrophenyl)propanoic acid
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Reactant of Route 6
3-(4-Nitrophenyl)propanoic acid

Citations

For This Compound
106
Citations
V Gaumet, V Weber, VP Zaitsev… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C9H11N2O5+·Cl−·H2O, was synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in four steps. As demonstrated by this work, no racemization …
Number of citations: 1 scripts.iucr.org
P Stefanowicz, Ł Jaremko, M Jaremko… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C24H21N3O6·2CH2Cl2, crystallizes with two independent molecules in the asymmetric unit, each with a different conformation. In the crystal structure, molecules …
Number of citations: 4 scripts.iucr.org
D Koszelewski, M Zysk, A Brodzka, A Żądło… - Organic & …, 2015 - pubs.rsc.org
The application of tandem metal–enzyme dynamic kinetic resolution (DKR) is a powerful tool for the manufacture of high-value chemical commodities. A new protocol of kinetic …
Number of citations: 11 pubs.rsc.org
L Xu, D Nie, BM Su, XQ Xu, J Lin - Catalysis Science & Technology, 2023 - pubs.rsc.org
The synthesis of chloramphenicol, a kind of amphenicol antibiotic with broad-spectrum antibacterial activity, is challenging due to its stereochemistry. Here, we have designed a four-…
Number of citations: 2 pubs.rsc.org
B Cai, M Bocola, A Zhou, F Sun, Q Xu, J Yang… - Bioorganic & Medicinal …, 2022 - Elsevier
l-Threonine aldolases (LTAs) employing pyridoxal phosphate (PLP) as cofactor can convert low-cost achiral substrates glycine and aldehyde directly into valuable β-hydroxy-α-amino …
Number of citations: 2 www.sciencedirect.com
P Stefanowicz, Ł Jaremko, M Jaremko, A Staszewska… - 2006 - researchgate.net
The title compound, C24H21N3O6Á2CH2Cl2, crystallizes with two independent molecules in the asymmetric unit, each with a different conformation. In the crystal structure, molecules …
Number of citations: 0 www.researchgate.net
PG Board, MC Taylor, M Coggan, MW Parker… - Biochemical …, 2003 - portlandpress.com
hGSTZ1-1 (human glutathione transferase Zeta 1-1) catalyses a range of glutathione-dependent reactions and plays an important role in the metabolism of tyrosine via its …
Number of citations: 52 portlandpress.com
KH Yang, X Li, JZ Gong, H Fang… - … Section E: Structure …, 2008 - scripts.iucr.org
The structure of the title compound, C15H21N3O6·H2O, is of interest with respect to assumed anticancer activity. The title molecules are linked through intermolecular O—H⋯O …
Number of citations: 10 scripts.iucr.org
K Takrouri, T Chen, E Papadopoulos, R Sahoo… - European journal of …, 2014 - Elsevier
Protein–protein interactions are critical for regulating the activity of translation initiation factors and multitude of other cellular process, and form the largest block of untapped albeit most …
Number of citations: 27 www.sciencedirect.com
K Yang, Q Wang, L Su, H Fang, X Wang, J Gong… - Bioorganic & medicinal …, 2009 - Elsevier
Herein we report a series of novel chloramphenicol amine derivatives as aminopeptidase N (APN)/CD13 inhibitors. All compounds were synthesized starting from commercially …
Number of citations: 19 www.sciencedirect.com

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